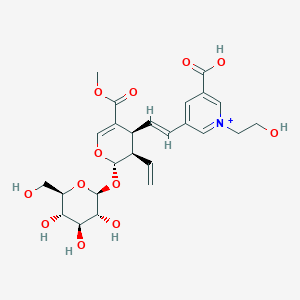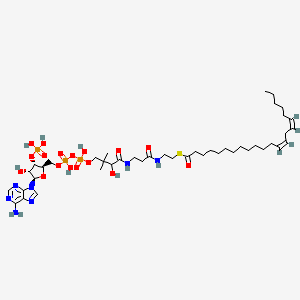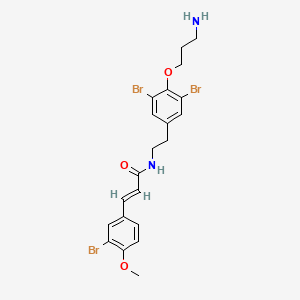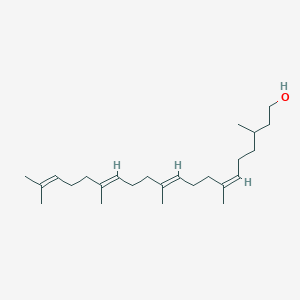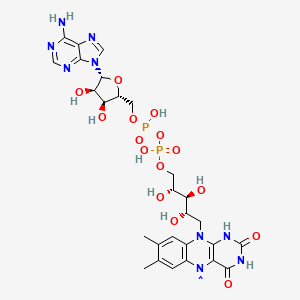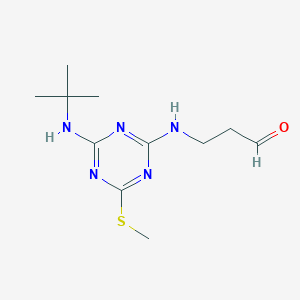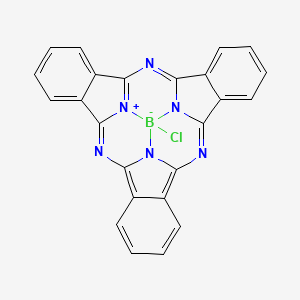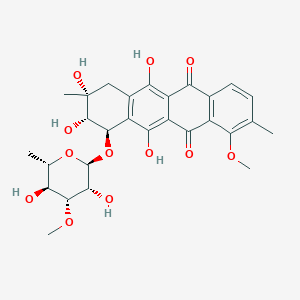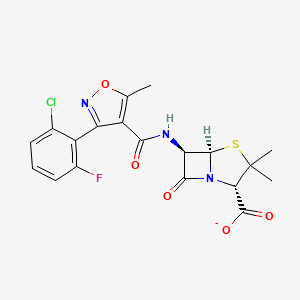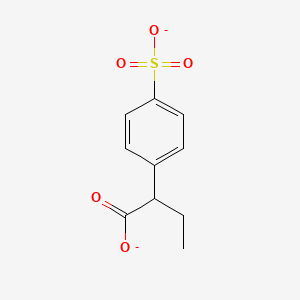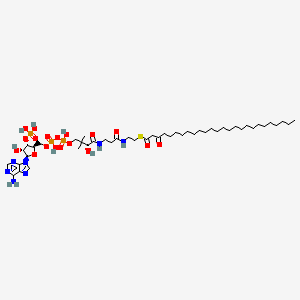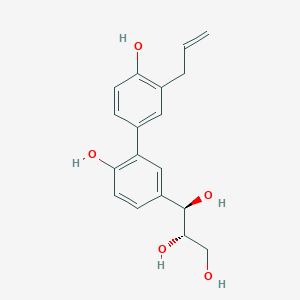
erythro-Honokitriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
erythro-Honokitriol is a natural product found in Magnolia officinalis with data available.
Applications De Recherche Scientifique
Antioxidative and Anti-inflammatory Properties
Erythro-Honokitriol, a compound isolated from the stem bark of Magnolia officinalis, has been studied for its anti-inflammatory and antioxidative activities. This compound, along with others isolated from Magnolia officinalis, showed potential in inhibiting LPS-induced NO production, suggesting an anti-inflammatory action. Notably, one of the compounds displayed more potent antioxidative potential than honokiol, a well-known compound from the same family (Shen et al., 2009).
Anticholinesterase Activities
Erythro-Honokitriol has also been evaluated for its anticholinesterase activities. In a study focusing on honokiol derivatives from Magnolia officinalis, it was found that erythro-honokitriol, along with other compounds, inhibited acetylcholinesterase and butyrylcholinesterase. These findings suggest potential applications in treating neurological disorders where cholinesterase inhibitors are beneficial (Zhang et al., 2019).
Anti-Cancer Effects
Several studies have highlighted the anti-cancer potential of compounds derived from Magnolia officinalis, including erythro-honokitriol. Honokiol, a related compound, has been extensively studied for its effectiveness against various types of cancers, such as brain, breast, cervical, colon, liver, lung, prostate, skin, and hematological malignancies. These studies indicate that compounds from Magnolia officinalis, potentially including erythro-honokitriol, can modulate multiple molecular targets and oncogenic signaling pathways, making them candidates for cancer therapeutics (Banik et al., 2019).
Neuroprotective and Cognitive Enhancement Effects
Research has shown that honokiol, closely related to erythro-honokitriol, improves learning and memory impairments in mice models. This suggests that erythro-honokitriol might also possess similar neuroprotective properties, which could be beneficial in treating cognitive impairments associated with neurological disorders (Xian et al., 2015).
Hypoglycemic Effects
In the context of metabolic disorders, honokiol has been observed to have hypoglycemic effects in type 2 diabetic mice, indicating that erythro-honokitriol could also have similar effects. This opens up potential applications in managing diabetes and related metabolic syndromes (Sun et al., 2015).
Propriétés
Nom du produit |
erythro-Honokitriol |
|---|---|
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(1R,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol |
InChI |
InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18+/m0/s1 |
Clé InChI |
LKYOLPWSGNGKSH-ZWKOTPCHSA-N |
SMILES isomérique |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@H]([C@H](CO)O)O)O)O |
SMILES canonique |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O |
Synonymes |
erythro-honokitriol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



